Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-
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Overview
Description
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- is a complex organic compound with the molecular formula C16H22O. It is a monoterpenoid, which means it is derived from terpenes and contains a phenol group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted phenols, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, can be achieved through several methods. One common approach is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its simplicity and efficiency, providing high yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods
Industrial production of phenols often involves the hydroxylation of benzene, oxidation of cumene, or hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenols can yield cyclohexanols or other reduced forms.
Substitution: Phenols undergo electrophilic substitution reactions, such as nitration and bromination, due to the activating effect of the hydroxyl group
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts or specific solvents .
Major Products
The major products formed from these reactions include nitrophenols, bromophenols, and quinones, depending on the specific reaction and conditions used .
Scientific Research Applications
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenolic compounds, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, involves several pathways:
Free Radical Scavenging: Phenolic compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Metal Chelation: They can bind to metal ions, preventing them from catalyzing harmful reactions.
Cell Signaling: Phenolic compounds can modulate cell signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- can be compared with other phenolic compounds such as:
Simple Phenols: These include phenol itself and its basic derivatives, which have simpler structures and fewer functional groups.
Hydroxybenzoic Acids: Compounds like salicylic acid, which have a carboxyl group in addition to the hydroxyl group.
Flavonoids: A diverse group of phenolic compounds with complex structures and multiple hydroxyl groups
The uniqueness of Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- lies in its specific substitution pattern and the presence of both methoxy and pentyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34O2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3/b18-13+ |
InChI Key |
KASVLYINZPAMNS-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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